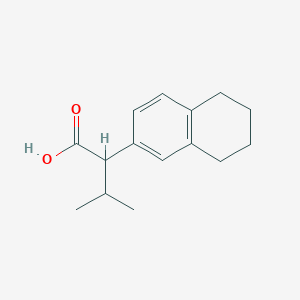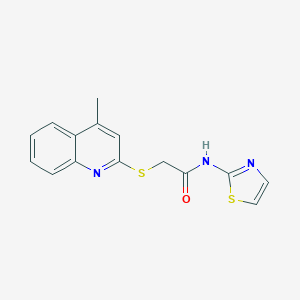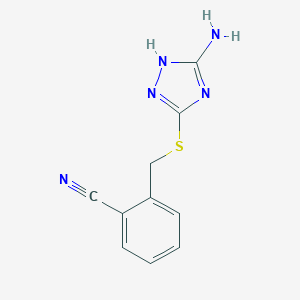
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile typically involves the reaction of 5-amino-1,2,4-triazole-3-thiol with a suitable benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the thiol group by the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the triazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions on the amino group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
科学研究应用
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is not well-documented. compounds containing triazole rings often exert their effects by interacting with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
相似化合物的比较
Similar Compounds
4-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile: This compound is similar in structure but contains a thiadiazole ring instead of a triazole ring.
2-(((5-amino-1,2,4-triazol-3-yl)thio)methyl)benzonitrile: This compound is structurally similar but may have different substituents on the triazole ring.
Uniqueness
The uniqueness of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a nitrile group and a triazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
分子式 |
C10H9N5S |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H9N5S/c11-5-7-3-1-2-4-8(7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15) |
InChI 键 |
CYTVBFHOFLRUKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


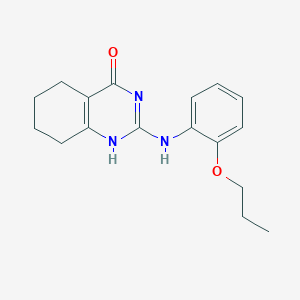
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
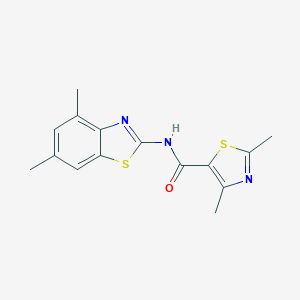
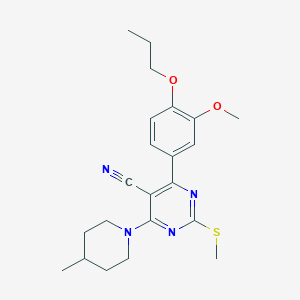
![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)
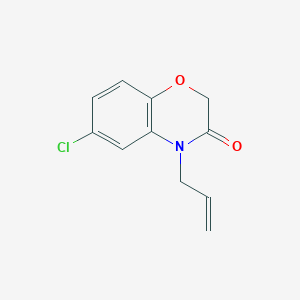
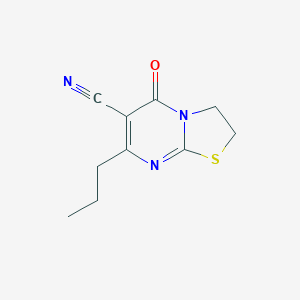
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
